tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
Description
Chemical Structure and Properties
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate (CAS: 162709-22-0) is a pyridine derivative with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.266 g/mol . Its structure features a pyridine ring substituted with:
- A formyl group at position 4,
- A methoxy group at position 2,
- A tert-butyl carbamate group at position 2.
The tert-butyl carbamate moiety serves as a protective group for amines, while the formyl group enables participation in condensation or nucleophilic addition reactions, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
tert-butyl N-(4-formyl-2-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRUMJMLVOJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437263 | |
| Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162709-22-0 | |
| Record name | 1,1-Dimethylethyl N-(4-formyl-2-methoxy-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162709-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
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Reagents : 4-Formyl-2-methoxypyridin-3-amine (1 equiv), Boc anhydride (1.2 equiv), triethylamine (TEA, 2 equiv).
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature : 0°C to room temperature (RT), 4–6 hours.
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Workup : Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.
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Purification : Recrystallization from ethanol/water or column chromatography (hexane:ethyl acetate = 3:1).
Mechanistic Insights
Boc anhydride reacts with the primary amine via nucleophilic acyl substitution, forming the carbamate linkage. The methoxy and formyl groups remain inert under these mild conditions.
Stepwise Synthesis: Boc Protection Followed by Formylation
For cases where 4-formyl-2-methoxypyridin-3-amine is unavailable, a sequential approach protects the amine first, followed by formylation.
Step 1: Boc Protection of 3-Amino-2-Methoxypyridine
Step 2: Vilsmeier-Haack Formylation
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Reagents : tert-Butyl (2-methoxypyridin-3-yl)carbamate (1 equiv), DMF (2 equiv), POCl₃ (1.5 equiv).
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Conditions : 0°C to 60°C, 3 hours.
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Yield : 70–75% after silica gel chromatography.
Alternative Carbamate Formation Using tert-Butyl Chloroformate
tert-Butyl chloroformate offers an alternative to Boc anhydride, particularly in biphasic systems.
Protocol
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Reagents : 4-Formyl-2-methoxypyridin-3-amine (1 equiv), tert-butyl chloroformate (1.1 equiv), NaOH (2 equiv).
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Advantages : Higher functional group tolerance for acid-sensitive substrates.
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Yield : ~80% after extraction and solvent evaporation.
Reductive Amination and Subsequent Boc Protection
For substrates lacking the pre-formed amine, reductive amination provides an access route.
Pathway
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Synthesis of 2-Methoxy-3-nitro-4-formylpyridine : Nitration of 2-methoxy-4-formylpyridine.
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Reduction of Nitro Group : Use H₂/Pd-C or Zn/HCl to yield 3-amino-2-methoxy-4-formylpyridine.
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Boc Protection : As described in Method 1.
Key Considerations
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Nitration regioselectivity requires careful control (HNO₃/H₂SO₄, 0°C).
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Reductive steps may necessitate inert atmospheres to prevent over-reduction.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Boc Protection | 4-Formyl-2-methoxypyridin-3-amine | Boc anhydride, TEA | 85–90 | ≥95 | Single-step, high efficiency | Limited commercial availability |
| Stepwise Formylation | 3-Amino-2-methoxypyridine | Boc anhydride, POCl₃ | 70–75 | 90 | Flexibility in intermediate modification | Multi-step, lower overall yield |
| Chloroformate Route | 4-Formyl-2-methoxypyridin-3-amine | tert-Butyl chloroformate | 80 | 92 | Mild conditions, scalable | Requires rigorous pH control |
| Reductive Amination | 2-Methoxy-4-formylpyridine | HNO₃, H₂/Pd-C, Boc₂O | 60–65 | 88 | Builds amine in situ | Complex purification, side reactions |
Optimization Strategies
Solvent Selection
Catalytic Additives
Temperature Control
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Exothermic reactions (e.g., Boc anhydride addition) require ice baths to prevent decomposition.
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Formylation at 60°C balances reaction rate and byproduct formation.
Industrial-Scale Considerations
Cost Efficiency
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Boc anhydride : ~$120/kg (bulk pricing) vs. tert-butyl chloroformate: ~$150/kg.
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Solvent recovery : DCM and THF are preferentially recycled via distillation.
Purification
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Recrystallization : Ethanol/water mixtures achieve >99% purity for pharmaceutical applications.
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Chromatography : Reserved for lab-scale syntheses due to high costs.
Challenges and Mitigation
Sensitivity of Formyl Group
Competing Reactions
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Nucleophilic attack on the carbamate carbonyl is minimized by steric hindrance from the tert-butyl group.
Chemical Reactions Analysis
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
Scientific Research Applications
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. It can be used as a precursor in the synthesis of bioactive molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing ones. The carbamate group can also interact with enzymes and other proteins, potentially affecting their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Methoxy Group Position : The 2-methoxy group in the target compound donates electron density to the pyridine ring via resonance, activating positions 4 and 6 for electrophilic substitution. In contrast, 5-methoxy derivatives (e.g., CAS 1799420-92-0) direct reactivity to adjacent positions .
- tert-Butyl Carbamate : This group provides steric protection to the amine, enhancing stability during synthetic steps. Its presence is consistent across all analogues, ensuring comparability in protective-group strategies .
Biological Activity
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is a pyridine derivative with the molecular formula C₁₂H₁₆N₂O₄. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules and its possible therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-formyl-2-methoxypyridine with tert-butyl isocyanate under controlled conditions, often using dichloromethane as a solvent. The resulting product can be purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its functional groups:
- Formyl Group : Participates in nucleophilic addition reactions and can be oxidized to carboxylic acids.
- Methoxy Group : Can undergo nucleophilic substitution, enhancing the compound's reactivity.
- Carbamate Moiety : Interacts with enzymes and proteins, potentially modulating their activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Neuroprotective Effects
Studies have shown that derivatives of this compound can inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology. For instance, a related compound demonstrated protective effects on astrocytes against toxicity induced by amyloid beta 1-42, suggesting a potential neuroprotective role .
2. Antioxidant Properties
The compound has been noted for its antioxidant capabilities, which could help mitigate oxidative stress in cells. This property is essential for preventing cellular damage and may contribute to its neuroprotective effects .
3. Anti-inflammatory Activity
Research indicates that similar compounds can inhibit the production of inflammatory mediators such as TNF-alpha and interleukins. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| This compound | Pyridine structure with formyl and methoxy substituents | Potential neuroprotective and anti-inflammatory activity |
| tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate | Different substitution pattern | Varies in reactivity and biological activity |
| 4-Methoxycarbonylpyridine | Lacks tert-butyl and formyl groups | Simpler structure with distinct properties |
This table illustrates how structural variations can significantly affect chemical behavior and biological activity.
Case Studies
Several case studies have explored the biological implications of related compounds:
- Neuroprotection in Alzheimer's Models : A study evaluated a compound structurally related to this compound for its ability to inhibit amyloidogenesis in vivo. Results indicated that while it showed some protective effects in vitro, its efficacy was limited by bioavailability issues in animal models .
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of similar pyridine derivatives, demonstrating significant free radical scavenging activity, which correlates with their potential therapeutic applications in oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
